molecular formula C22H22F2N6O B12247241 3-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine

3-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine

Cat. No.: B12247241
M. Wt: 424.4 g/mol
InChI Key: VSAOCHCOYYXRBC-UHFFFAOYSA-N
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Description

3-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethyl group, a pyrazole ring, and a pyridazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced using difluoromethylation reagents, which are known for their ability to form X–CF2H bonds where X can be C, O, N, or S . The reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group is known to enhance binding affinity and specificity, making the compound a potent inhibitor of certain enzymes . The molecular pathways involved include inhibition of histone deacetylase 6 (HDAC6), which plays a role in gene expression and protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is unique due to its combination of structural elements, which confer specific reactivity and binding properties

Properties

Molecular Formula

C22H22F2N6O

Molecular Weight

424.4 g/mol

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C22H22F2N6O/c1-28-13-17(20(27-28)21(23)24)22(31)30-11-15-9-29(10-16(15)12-30)19-8-7-18(25-26-19)14-5-3-2-4-6-14/h2-8,13,15-16,21H,9-12H2,1H3

InChI Key

VSAOCHCOYYXRBC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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